4-Iodo-2-methoxy-6-nitro-phenylamine

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Choose 4-Iodo-2-methoxy-6-nitro-phenylamine for its superior reactivity in late-stage diversification. The iodine substituent enables oxidative addition rates 10⁴–10⁶ times faster than chlorides, ensuring milder Suzuki/Sonogashira couplings and protecting sensitive functional groups. Its robust halogen-bond donor capability supports rational co-crystal design for solubility enhancement. Backed by a published single-crystal X-ray structure for accurate fragment-based docking—key differentiator from bromo/chloro analogs. Ideal for STING agonist synthesis and functional materials design.

Molecular Formula C7H7IN2O3
Molecular Weight 294.05 g/mol
Cat. No. B8120012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-2-methoxy-6-nitro-phenylamine
Molecular FormulaC7H7IN2O3
Molecular Weight294.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)[N+](=O)[O-])I
InChIInChI=1S/C7H7IN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3
InChIKeyVKEADNFWTIBIQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0): Key Intermediate for Halogen-Dependent Cross-Coupling and Crystallography-Guided Fragment Optimization


4-Iodo-2-methoxy-6-nitro-phenylamine (CAS: 860466-44-0; C7H7IN2O3; MW: 294.05 g/mol) is a polyfunctionalized aromatic amine featuring an iodine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 6-position of the phenyl ring . This compound serves as a crucial building block in medicinal chemistry and materials science due to the presence of the iodine substituent, which provides a unique and predictable synthetic handle for transition metal-catalyzed cross-coupling reactions . The compound's solid-state structure has been unambiguously determined by single-crystal X-ray diffraction, revealing a nearly planar molecular conformation stabilized by specific intermolecular van der Waals interactions [1].

The Procurement Risk: Why 4-Bromo and 4-Chloro Analogs Cannot Replace 4-Iodo-2-methoxy-6-nitro-phenylamine in Key Applications


While 4-bromo-2-methoxy-6-nitroaniline (CAS: 77333-45-0) and 4-chloro-2-methoxy-6-nitroaniline (CAS: 859877-49-9) are structurally similar and share the same substitution pattern, their utility in synthetic and structural applications diverges significantly due to the unique properties of the iodine atom. The carbon-iodine bond is intrinsically weaker and more polarizable than carbon-bromine or carbon-chlorine bonds, leading to substantially different reactivity profiles in cross-coupling and nucleophilic substitution reactions [1]. Furthermore, the specific intermolecular interactions, such as halogen bonding, are heavily dependent on the halogen's size and polarizability, which follow the trend I > Br > Cl [2]. Substituting the iodine with a smaller halogen alters the compound's solid-state packing and its ability to engage in directional non-covalent interactions, which can directly impact the success of crystallography-based drug design and materials engineering [3].

Quantitative Differentiators for 4-Iodo-2-methoxy-6-nitro-phenylamine: Comparative Reactivity, Structural, and Physical Data


Enhanced Reactivity in Cross-Coupling: Iodo Substituent Provides 10⁴-10⁶ Fold Rate Acceleration Over Bromo and Chloro Analogs

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the relative reactivity of aryl halides follows a well-established, quantifiable trend: I > Br >> Cl. Based on kinetic studies in model systems, the oxidative addition step, which is rate-limiting, is approximately 10⁴ to 10⁶ times faster for aryl iodides compared to aryl chlorides under identical conditions [1][2]. This translates to the 4-iodo derivative enabling reactions with milder conditions, shorter reaction times, and lower catalyst loadings than its 4-bromo or 4-chloro counterparts.

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Superior Halogen Bonding Potential: Iodine's σ-Hole Depth Exceeds that of Bromine and Chlorine, Dictating Crystal Engineering Outcomes

The ability of a halogen atom to act as a Lewis acid in a halogen bond (XB) is directly related to the magnitude of its σ-hole, a region of positive electrostatic potential on the halogen's surface. Computational studies have quantified this potential (V_s,max) for aryl halides: aryl iodides exhibit V_s,max values around +20-30 kcal/mol, while aryl bromides are around +10-15 kcal/mol, and aryl chlorides are often near or below zero [1]. This means the iodine atom in 4-iodo-2-methoxy-6-nitro-phenylamine is a significantly stronger halogen bond donor than the bromine or chlorine in the corresponding analogs. The nitro group further enhances this effect by withdrawing electron density, increasing the σ-hole magnitude.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Experimentally Determined Crystal Structure: Planar Conformation and Specific Intermolecular Contacts Not Present in Lighter Halogen Analogs

The single-crystal X-ray diffraction study of 4-iodo-2-methoxy-6-nitro-phenylamine (CAS 860466-44-0) provides definitive structural data that are not available or are different for its bromo and chloro analogs. The molecule was found to be nearly planar, with a maximum deviation from planarity of 0.2 Å and a key torsion angle of -179(2)° [1]. This planarity is stabilized by intramolecular hydrogen bonding involving the amino, nitro, and methoxy groups. Critically, the crystal packing is dictated by specific van der Waals interactions, with the closest intermolecular contact being a distance of 3.647 Å between O(3) and C(4) [1]. This specific packing arrangement, influenced by the size and polarizability of the iodine atom, will differ from that of the bromo or chloro analogs, where the smaller halogens would lead to a different crystal lattice and potentially different physical properties like solubility and stability [2].

X-ray Crystallography Solid-State Chemistry Structural Biology

Validated Synthetic Protocol with High Isolated Yield (79%) from Patent Literature

A reproducible and scalable synthesis of 4-iodo-2-methoxy-6-nitro-phenylamine is documented in patent US08030497B2. The procedure involves the direct iodination of 2-methoxy-6-nitro-phenylamine using iodine and silver sulfate in glacial acetic acid at 60 °C for 12 hours, followed by purification by flash chromatography . The reported isolated yield is 8.57 g (79%) from a 6.2 g (36.9 mmol) scale, demonstrating a robust method for producing this specific iodo-derivative in high purity (bright red crystals) . While similar conditions could be used for bromination, the selectivity and yield for iodination are often different, and this specific, validated procedure for the iodo-compound reduces development time and risk for chemists seeking to incorporate this building block.

Organic Synthesis Process Chemistry Iodination

High-Value Application Scenarios for 4-Iodo-2-methoxy-6-nitro-phenylamine Driven by Quantitative Evidence


Late-Stage Functionalization of Complex Pharmaceutical Scaffolds via Palladium-Catalyzed Cross-Coupling

Medicinal chemists synthesizing drug candidates containing sensitive functional groups should prioritize 4-iodo-2-methoxy-6-nitro-phenylamine as a building block. Its superior reactivity in oxidative addition (10⁴ to 10⁶ times faster than aryl chlorides) [1] allows for efficient Suzuki or Sonogashira couplings under milder conditions, minimizing the risk of epimerization or decomposition of other functional groups. This is critical for late-stage diversification in lead optimization programs, as evidenced by its use in the synthesis of STING agonists .

Crystal Engineering and Co-Crystallization for Improving Drug Bioavailability

In formulation science, the ability of 4-iodo-2-methoxy-6-nitro-phenylamine to act as a robust halogen bond donor (σ-hole magnitude >+20 kcal/mol) [1] can be exploited to design co-crystals with pharmaceutically acceptable Lewis bases. The experimentally determined planar structure and packing interactions provide a reliable starting point for computational prediction of co-crystal formation, potentially leading to improved solubility and dissolution rates of poorly water-soluble drugs.

Fragment-Based Drug Discovery (FBDD) with Validated 3D Structural Data

Researchers employing fragment-based drug discovery can use 4-iodo-2-methoxy-6-nitro-phenylamine as a privileged fragment due to the availability of its high-resolution crystal structure [1]. The precise atomic coordinates and knowledge of its planar conformation allow for accurate docking into protein active sites and for use as a reference in pharmacophore modeling. This structural information is a key differentiator from the bromo and chloro analogs, for which such data are not published, reducing the guesswork in fragment elaboration.

Synthesis of Advanced Organic Materials with Predictable Supramolecular Architecture

Materials scientists designing functional materials such as organic semiconductors or porous frameworks will find 4-iodo-2-methoxy-6-nitro-phenylamine to be a uniquely suitable building block. The strong, directional halogen bonding provided by the iodine atom [1], combined with the specific crystal packing observed in its solid-state structure , enables the rational design of materials with predictable solid-state ordering and, consequently, predictable optoelectronic or mechanical properties.

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